Cas no 3850-40-6 (2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid)

2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid is a protected derivative of serine, featuring a tert-butoxycarbonyl (Boc) group on the amino functionality. This compound is widely utilized in peptide synthesis, where the Boc group serves as a temporary protecting group for the amine, enabling selective deprotection under mild acidic conditions. The hydroxyl and carboxyl groups remain available for further functionalization, making it a versatile intermediate in organic and medicinal chemistry. Its stability under basic conditions and compatibility with standard coupling reagents enhance its utility in solid-phase and solution-phase peptide synthesis. The Boc protection strategy ensures high yields and minimizes side reactions, making it a preferred choice for complex peptide assembly.
2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid structure
3850-40-6 structure
Product Name:2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
CAS No:3850-40-6
MF:C8H15NO5
MW:205.208402872086
MDL:MFCD00190830
CID:296625
PubChem ID:294907
Update Time:2025-05-25

2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Serine,N-[(1,1-dimethylethoxy)carbonyl]-
    • 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
    • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
    • 2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid
    • N-(tert-butoxycarbonyl)-D-serine
    • Boc-DL-serine
    • Serine, N-[(1,1-dimethylethoxy)carbonyl]- (9CI)
    • N-BOC-DL-SERINE
    • Boc-L-serine
    • N-Boc-D-serine
    • 2-tert-Butoxycarbonylamino-3-hydroxy-propionic acid
    • Boc-L-Ser-OH
    • 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
    • 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoic acid
    • N-boc-d1-serine
    • NSC164056
    • N-alpha-t-BOC-L-SERINE
    • N-alpha-t-BOC-D-SERINE
    • HOCH2CH(NH-t-Boc)COOH
    • FHOA
    • (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • FHOAKXBXYSJBGX-U
    • L-Serine,1-dimethylethoxy)carbonyl]-
    • SCHEMBL47290
    • (tert-butoxycarbonyl)serine
    • FT-0650105
    • FHOAKXBXYSJBGX-UHFFFAOYSA-N
    • Boc-Serine
    • 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoicacid
    • SY007245
    • Boc-DL-Ser-OH
    • A873828
    • FT-0634752
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
    • SY260701
    • AB01639
    • AKOS016339562
    • N-(tert-butoxycarbonyl)-DL-serine
    • N-(4-(N-(2-(Phenylamino)phenyl)sulfamoyl)phenyl)acetamide
    • 8P-058
    • EN300-72109
    • CS-0166812
    • AKOS000179496
    • F16496
    • NSC-164056
    • 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • SY033562
    • 3850-40-6
    • MFCD00190830
    • N-tert-Butoxycarbonyl-DL-serine
    • Serine, N-carboxy-, N-tert-butyl ester, DL-
    • 2-[[(tert-Butoxy)carbonyl]amino]-3-hydroxypropanoic acid
    • DL-Serine, N-[(1,1-dimethylethoxy)carbonyl]-
    • N-[(1,1-Dimethylethoxy)carbonyl]serine
    • FFV6Q46BLR
    • 2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
    • MDL: MFCD00190830
    • Inchi: 1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)
    • InChI Key: FHOAKXBXYSJBGX-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CO)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 205.09500
  • Monoisotopic Mass: 205.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9
  • XLogP3: -0.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 385.1±37.0 °C at 760 mmHg
  • Flash Point: 186.7±26.5 °C
  • PSA: 95.86000
  • LogP: 0.34750
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C

2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:3850-40-6)2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
Order Number:A873828
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:41
Price ($):173.0/635.0
Email:sales@amadischem.com

Additional information on 2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid

2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic Acid: A Comprehensive Overview

2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid (CAS No. 3850-40-6) is a versatile compound with significant applications in the fields of organic chemistry, pharmaceuticals, and biotechnology. This compound, often abbreviated as t-Boc-amino-3-hydroxypropanoic acid, is characterized by its unique structure, which combines a tert-butoxycarbonyl (t-Boc) group, an amino group, and a hydroxyl group. The t-Boc group is a well-known protecting group in peptide synthesis, making this compound particularly valuable in the synthesis of complex peptides and proteins.

Recent advancements in chemical synthesis have highlighted the importance of t-Boc-amino-3-hydroxypropanoic acid in the development of bioactive molecules. Researchers have demonstrated its utility in constructing peptide-based drugs, where the t-Boc group serves as a temporary protective shield during the synthesis process. This allows for precise control over the formation of peptide bonds, ensuring high yields and purity of the final product. The hydroxyl group at the third position further enhances its versatility, enabling it to participate in various chemical reactions, including esterification and glycosylation.

In addition to its role in peptide synthesis, t-Boc-amino-3-hydroxypropanoic acid has been explored for its potential in drug delivery systems. Its ability to form stable amide bonds makes it an ideal candidate for designing prodrugs, where the t-Boc group can be cleaved under specific physiological conditions to release the active drug molecule. This approach has shown promise in improving drug bioavailability and reducing side effects.

The structural properties of t-Boc-amino-3-hydroxypropanoic acid also make it a valuable tool in combinatorial chemistry. By incorporating this compound into libraries of potential drug candidates, researchers can efficiently screen for molecules with desired biological activities. Recent studies have utilized this approach to identify novel inhibitors of enzymes involved in diseases such as cancer and neurodegenerative disorders.

From a synthetic perspective, t-Boc-amino-3-hydroxypropanoic acid is typically prepared via multi-step reactions involving carboxylation and subsequent protection of the amino group with the t-Boc reagent. The optimization of these reaction conditions has been a focus of recent research, with efforts directed toward improving reaction efficiency and minimizing byproducts. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining high purity.

The applications of t-Boc-amino-3-hydroxypropanoic acid extend beyond traditional organic chemistry into materials science. Its ability to form self-assembled structures has been leveraged in the development of novel materials for sensors and drug delivery systems. For example, researchers have demonstrated that this compound can serve as a building block for supramolecular assemblies that exhibit responsive behavior to external stimuli such as pH changes or temperature variations.

In conclusion, t-Boc-amino-3-hydroxypropanoic acid (CAS No. 3850-40-6) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups make it an indispensable tool in modern chemical synthesis and drug development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:3850-40-6)2-((Tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
A873828
Purity:99%/99%
Quantity:100g/500g
Price ($):173.0/635.0
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